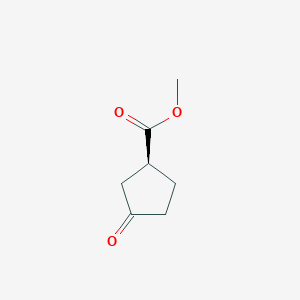
甲基(1S)-3-氧代环戊烷-1-羧酸酯
概述
描述
Methyl (1S)-3-oxocyclopentane-1-carboxylate, also known as methylcyclopentane-1-carboxylate or simply methylcyclopentane-1-carboxylate, is an organic compound belonging to the cyclopentane family of compounds. It is a colorless liquid with a pungent odor. It is a widely used chemical in the laboratory and industrial settings, and is known for its versatility in synthesis and its wide range of applications.
科学研究应用
有机合成
该化合物用于有机合成 . 它可以作为起始原料或中间体用于合成各种其他化合物。 例如,它已被用于合成N-(((1S,5R)-6,6-二甲基双环[3.1.1]庚-2-烯-2-基)甲基)-3-十二烷/十四烷酰胺基-N,N-二甲基丙烷-1-铵溴化物 .
抗菌活性
该化合物对金黄色葡萄球菌表现出杀菌活性,与参照药物(米拉米斯汀)相当。该化合物对金黄色葡萄球菌表现出杀菌活性,与参照药物(米拉米斯汀)相当 . 这表明它可能用于开发新型抗菌剂。
抗真菌活性
使用“(S)-甲基-3-氧代环戊烷羧酸酯”合成的化合物之一,对所有类型的真菌均表现出显着的活性,高于米拉米斯汀的活性 . 这表明它可能用于治疗各种真菌感染。
绿脓杆菌相关感染的治疗
另一种使用“(S)-甲基-3-氧代环戊烷羧酸酯”合成的化合物,对绿脓杆菌的活性比含有肉豆蔻酸片段的化合物高 16 倍。另一种使用“(S)-甲基-3-氧代环戊烷羧酸酯”合成的化合物,对绿脓杆菌的活性比含有肉豆蔻酸片段的化合物高 16 倍 . 这表明它可能用于治疗绿脓杆菌相关感染。
光谱和晶体学研究
该化合物已被用于光谱和晶体学研究 . 该化合物的形成通过元素分析以及红外光谱、1H NMR、13C NMR、COSY 和 HETCOR 光谱以及晶体学研究得到证实 .
开发具有抗疟疾和抗菌活性的吡唑环
属性
IUPAC Name |
methyl (1S)-3-oxocyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-10-7(9)5-2-3-6(8)4-5/h5H,2-4H2,1H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGCFXSELRVRFH-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazine](/img/structure/B162060.png)

